molecular formula C24H23NO2 B8796844 (S)-5-((Trityloxy)methyl)pyrrolidin-2-one

(S)-5-((Trityloxy)methyl)pyrrolidin-2-one

Cat. No.: B8796844
M. Wt: 357.4 g/mol
InChI Key: FQSSRLVFPQIRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-((Trityloxy)methyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams Pyrrolidinones are known for their versatile biological activities and are commonly used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-((Trityloxy)methyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific oxidants and additives to achieve selective synthesis .

Chemical Reactions Analysis

Types of Reactions: (S)-5-((Trityloxy)methyl)pyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of the pyrrolidinone ring and the triphenylmethoxymethyl group.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may result in the formation of various functionalized derivatives .

Scientific Research Applications

(S)-5-((Trityloxy)methyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of complex molecules. In biology and medicine, pyrrolidinone derivatives are known for their antimicrobial, anti-inflammatory, anticancer, and antidepressant activities . The compound’s unique structure makes it a valuable tool for drug discovery and development .

Mechanism of Action

The mechanism of action of (S)-5-((Trityloxy)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The presence of the triphenylmethoxymethyl group enhances its binding affinity and selectivity .

Properties

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

5-(trityloxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C24H23NO2/c26-23-17-16-22(25-23)18-27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,26)

InChI Key

FQSSRLVFPQIRJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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